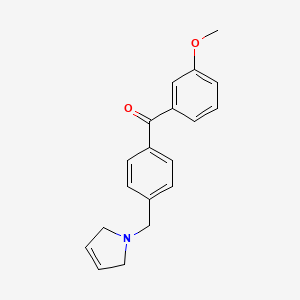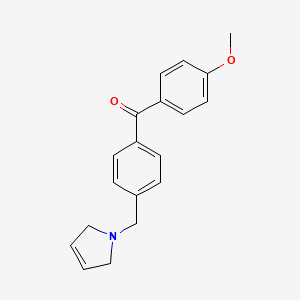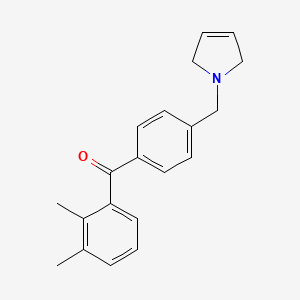![molecular formula C18H15N3O4S B1359580 Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate CAS No. 1142210-42-1](/img/structure/B1359580.png)
Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Application
- Photodynamic Therapy: A study on the zinc phthalocyanine derivative substituted with benzenesulfonamide groups, which contain a similar 1,3,4-thiadiazole structure, highlights its application in photodynamic therapy for cancer treatment. The compound demonstrates good fluorescence properties and high singlet oxygen quantum yield, making it suitable as a Type II photosensitizer in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Aggregation Studies
- Molecular Aggregation: A study on benzene derivatives with the 1,3,4-thiadiazole moiety investigated the effects of molecular aggregation. The research found significant fluorescence lifetime changes and varying circular dichroism spectra due to molecular aggregation processes, indicating the compound's potential in molecular interaction studies (Matwijczuk et al., 2016).
Photophysical Properties and Proton Transfer
- Photophysical Properties and Excited-State Proton Transfer: Methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate compounds, with structures similar to the compound of interest, were studied for their photophysical properties. The research provides insights into quantum yields and excited-state proton transfer processes, which are crucial for understanding the photophysical behavior of related compounds (Kim et al., 2021).
Antiproliferative and Antimicrobial Properties
- Biological Activities: Schiff bases derived from 1,3,4-thiadiazole showed significant DNA protective ability and antimicrobial activity. These compounds, with structural similarities to the query compound, indicate potential in developing new therapies and antimicrobial agents (Gür et al., 2020).
Nematocidal Activity
- Nematocidal Properties: Novel 1,3,4-thiadiazole amide derivatives demonstrated significant nematocidal activity, suggesting potential agricultural applications for similar compounds in pest management (Liu, Wang, Zhou, & Gan, 2022).
Molecular Organization in Bilayers
- Liposome Systems Studies: Spectroscopic studies of 1,3,4-thiadiazole derivatives provided insights into molecular organization in liposome systems. This is relevant for understanding the interactions of similar compounds with biological membranes (Kluczyk et al., 2016).
Crystal Structure Analysis
- Crystallography: Crystal structures of 1,3,4-thiadiazol-2-yl derivatives, including the analysis of intermolecular contacts, provide a foundation for understanding the crystalline properties of similar compounds (Nizammohideen et al., 2019).
Chemosensory Applications
- Anion Sensors: Compounds with 1,3,4-oxadiazole groups, similar to the query compound, showed potential as selective chemosensors for fluoride ions. This indicates possible applications in environmental monitoring and analytical chemistry (Ma et al., 2013).
Eigenschaften
IUPAC Name |
methyl 4-[[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-24-18(23)12-7-9-14(10-8-12)25-11-15-20-21-17(26-15)16(22)19-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWBEDZTMZLDHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=NN=C(S2)C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate](/img/structure/B1359498.png)
![Ethyl 7-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1359499.png)
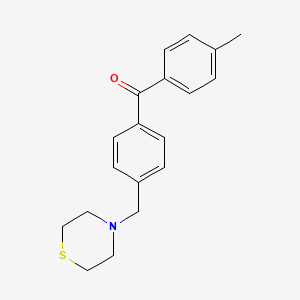
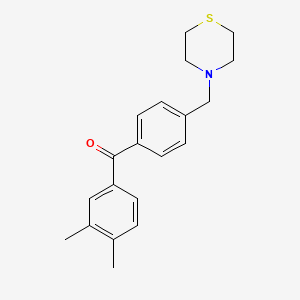
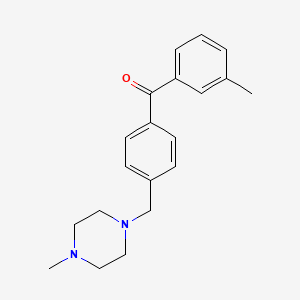
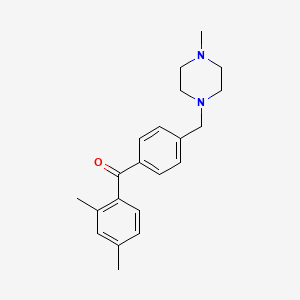
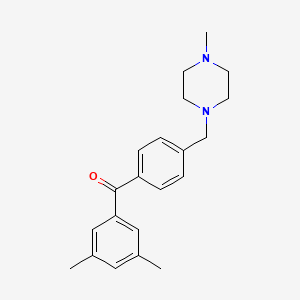
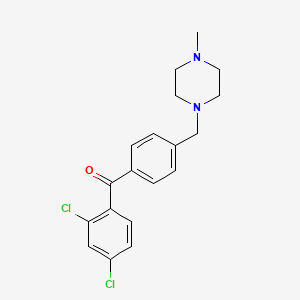
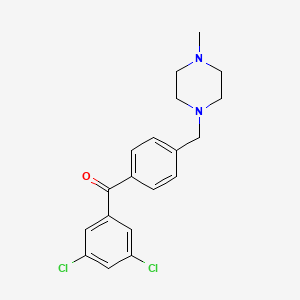
![Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1359516.png)
![Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359517.png)
